molecular formula C13H18O2 B2953762 4-(Benzyloxy)-2,2-dimethylbutanal CAS No. 370555-60-5

4-(Benzyloxy)-2,2-dimethylbutanal

Cat. No. B2953762
CAS RN: 370555-60-5
M. Wt: 206.285
InChI Key: UEJHLNXDINALPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2,2-dimethylbutanal (BDMB) is a chemical compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a pleasant, sweet odor, and is a versatile reagent for many synthetic and analytical techniques. The structure of BDMB is composed of a benzene ring connected to a 2,2-dimethylbutanal group, making it an aldehyde with a benzyloxy group in the para position. This unique structure allows it to be used in a variety of applications, from synthesis and analytical techniques to biochemical and physiological effects.

Scientific Research Applications

Enzyme Inhibition

4-(Benzyloxy)-2,2-dimethylbutanal and its derivatives show promise in enzyme inhibition, particularly in targeting serine proteases like human leukocyte elastase. This enzyme plays a significant role in various inflammatory diseases, making its inhibitors valuable for therapeutic purposes. Research indicates that specific molecular modifications can significantly enhance inhibitory activity, showcasing the compound's potential in drug development for treating conditions associated with enzyme dysregulation (Krantz et al., 1990).

Corrosion Inhibition

The compound's derivatives have also been explored for their role in corrosion inhibition, particularly in protecting metals like mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings. Studies demonstrate that certain derivatives can effectively prevent corrosion, offering insights into green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Photodynamic Therapy (PDT)

In the realm of medical treatment, derivatives of 4-(Benzyloxy)-2,2-dimethylbutanal are being investigated for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer. This research suggests that specific modifications can lead to compounds with high singlet oxygen quantum yields, a desirable property for effective PDT agents, indicating their potential in cancer treatment (GÜrol et al., 2007).

Anti-Tubercular Activity

The compound has also been utilized in the synthesis of novel derivatives with potent anti-tubercular activity. These derivatives have shown promising results against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, highlighting the compound's significance in developing new anti-tubercular drugs. This research not only showcases its potential in combating tuberculosis but also emphasizes its role in addressing antibiotic resistance (Nimbalkar et al., 2018).

Mechanism of Action

Target of Action

A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.

Biochemical Pathways

Benzylic compounds can influence various metabolic processes, including oxidative stress and antioxidant mechanisms . They may also participate in reactions involving organoboron reagents, which are used in Suzuki–Miyaura cross-coupling, a widely applied carbon–carbon bond-forming reaction .

Pharmacokinetics

A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been reported to exhibit glucose-dependent insulin secretion in rats following intravenous administration .

Action Environment

The action of 4-(Benzyloxy)-2,2-dimethylbutanal can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as nucleophiles or free radicals . Additionally, factors such as pH, temperature, and the presence of catalysts can influence the compound’s stability and efficacy.

properties

IUPAC Name

2,2-dimethyl-4-phenylmethoxybutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJHLNXDINALPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2,2-dimethylbutanal

CAS RN

370555-60-5
Record name 4-(benzyloxy)-2,2-dimethylbutanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.